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Compound of Interest

Compound Name: Nicotinamide riboside malate

Cat. No.: B15571238

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nicotinamide Riboside
Malate (NRM) in C2C12 myoblast cell culture. This document outlines protocols for cell
maintenance, differentiation, and key analytical assays to investigate the effects of NRM on
myogenesis and mitochondrial function.

Introduction

Nicotinamide Riboside (NR) is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a
critical coenzyme in cellular metabolism and energy production.[1][2][3] As organisms age,
NAD+ levels decline, which can contribute to impaired mitochondrial function.[4]
Supplementation with NR has been shown to increase intracellular NAD+ levels, subsequently
activating sirtuins, a class of NAD+-dependent deacetylases.[1][5][6] This activation can lead to
enhanced mitochondrial biogenesis and improved oxidative metabolism.[1][2][7][8]

The C2C12 cell line, a mouse myoblast line, is a well-established in vitro model for studying
skeletal muscle differentiation (myogenesis).[9][10][11] Upon reaching confluence and
switching to a low-serum differentiation medium, C2C12 myoblasts fuse to form multinucleated
myotubes, mimicking the formation of muscle fibers.[9][11][12] Studies have demonstrated that
Nicotinamide Riboside can enhance the differentiation capacity of myoblasts, leading to
increased myotube size and fusion index.[4][13] Nicotinamide Riboside Malate (NRM) is a
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salt form of NR, and it is expected to have similar biological effects by increasing cellular NAD+
levels.

This guide provides detailed protocols for investigating the impact of NRM on C2C12 cell
viability, differentiation, and the underlying molecular pathways.

Data Presentation

The following tables summarize expected quantitative data when treating C2C12 cells with
Nicotinamide Riboside Malate. Note that optimal concentrations and time points should be
determined empirically for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for NRM Treatment

Suggested NRM . .
Assay Type . Incubation Time
Concentration Range

NAD+ Level Measurement 100 uM -1 mM 24 hours

Cell Viability (MTT) Assay 100 uM -1 mM 24 - 72 hours
Myotube Differentiation 100 pM - 500 uM 3 -7 days
Gene Expression (QPCR) 100 puM - 500 uM 24 - 72 hours

Protein Expression (Western

100 puM - 500 pM 48 - 72 hours
Blot)

Table 2: Expected Outcomes of NRM Treatment on Key Biomarkers
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Biomarker . Expected Change
Specific Marker . Assay
Category with NRM
NAD+ Metabolism Intracellular NAD+ Increase NAD+ Assay Kit
Myogenic )
) o Myogenin (MyoG) Increase gPCR, Western Blot
Differentiation
Myosin Heavy Chain Western Blot,
Increase
(MHC) Immunofluorescence
Fusion Index Increase Microscopy

Mitochondrial

Biogenesis PGC-1a Increase gPCR, Western Blot
NRF1 Increase gPCR, Western Blot

TFAM Increase gPCR, Western Blot

Sirtuin Activity SIRT1 Increase in activity Sirtuin Activity Assay
Acetylated-p53 Decrease Western Blot

Experimental Protocols
C2C12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.
Materials:
e C2C12 mouse myoblast cell line

e Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose,
supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
[14]

e Phosphate-Buffered Saline (PBS), sterile

e 0.25% Trypsin-EDTA
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Cell culture flasks or dishes

Humidified incubator at 37°C with 5% CO2

Protocol:

Culture C2C12 cells in Growth Medium in a humidified incubator.

Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.
[91[14]

To passage, aspirate the Growth Medium and wash the cells once with sterile PBS.

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for
2-3 minutes at 37°C, or until cells detach.

Neutralize the trypsin by adding 4 volumes of Growth Medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh Growth Medium and plate at a recommended seeding
density of 1:3 to 1:4.[9]

C2C12 Myogenic Differentiation

This protocol induces the differentiation of C2C12 myoblasts into myotubes.

Materials:

C2C12 myoblasts at 80-90% confluency

Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum and
1% Penicillin-Streptomycin.[9][11]

Growth Medium

PBS, sterile

Protocol:
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e Seed C2C12 cells in culture vessels and grow them in Growth Medium until they reach 80-
90% confluency.[15]

o Aspirate the Growth Medium and wash the cells twice with sterile PBS.
¢ Replace the medium with Differentiation Medium.
o Change the Differentiation Medium every 24 hours.[9]

o Myotube formation should be visible within 3-5 days of inducing differentiation.

Nicotinamide Riboside Malate (NRM) Treatment

This protocol outlines the preparation and application of NRM to C2C12 cultures.
Materials:

¢ Nicotinamide Riboside Malate (NRM) powder

» Sterile water or PBS to prepare a stock solution

e C2C12 cultures (either proliferating myoblasts or differentiating myotubes)

Protocol:

Prepare a sterile stock solution of NRM (e.g., 100 mM) in sterile water or PBS. Filter-sterilize
the stock solution using a 0.22 pum syringe filter.

o Store the stock solution in aliquots at -20°C.

» On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration
in the appropriate cell culture medium (Growth or Differentiation Medium).

o Add the NRM-containing medium to the cells. For control wells, add an equivalent volume of
the vehicle (e.g., sterile water or PBS) to the medium.

 Incubate the cells for the desired duration as per the experimental design.
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Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial

dehydrogenases.[16]

Materials:

C2C12 cells cultured in a 96-well plate

NRM-containing medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[16]

Solubilization solution (e.g., 10% SDS in 0.01 M HCI or DMSO)[17]

Microplate reader

Protocol:

Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow
them to adhere overnight.

Treat the cells with various concentrations of NRM and a vehicle control for the desired time
period (e.g., 24, 48, or 72 hours).

After treatment, add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
or until a purple precipitate is visible.

Aspirate the medium containing MTT and add 100 pL of the solubilization solution to each
well to dissolve the formazan crystals.

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (Quantitative PCR)
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This protocol is for quantifying the mRNA expression of myogenic and mitochondrial biogenesis

markers.

Materials:

NRM-treated and control C2C12 cells
RNA extraction kit (e.g., TRIzol reagent)
cDNA synthesis kit

SYBR Green gPCR Master Mix

Gene-specific primers (e.g., for MyoG, MHC, PGC-1a, NRF1, TFAM, and a housekeeping
gene like GAPDH or 18S)

gPCR instrument

Protocol:

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA
extraction kit.[18]

Quantify the RNA concentration and assess its purity.

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis
kit.

Set up the gPCR reaction by mixing the cDNA template, forward and reverse primers, SYBR
Green Master Mix, and nuclease-free water.

Perform the qPCR reaction using a standard thermal cycling program.[19]

Analyze the data using the comparative Ct (AACt) method to determine the relative gene
expression, normalized to the housekeeping gene.

Protein Expression Analysis (Western Blot)

This protocol is for detecting and quantifying specific proteins in cell lysates.
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Materials:

NRM-treated and control C2C12 cells

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer and PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., against MyoG, MHC, PGC-1a, SIRT1, and a loading control like
GAPDH or -tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[20]

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to
pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.
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e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and add the chemiluminescent substrate.

» Capture the signal using an imaging system. Quantify the band intensities using
densitometry software.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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